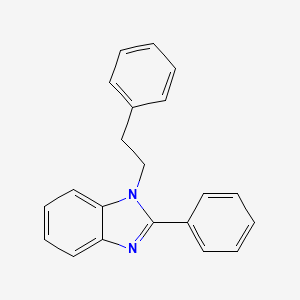
2-Phenyl-1-(2-phenylethyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are notable for their presence in nature, such as in vitamin B12, and for their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties . These compounds are also recognized for their therapeutic applications as antiulcer and anthelmintic drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or formic acid . For this compound, a similar synthetic approach could be employed, potentially involving a cross-dehydrogenative-coupling reaction catalyzed by iron as demonstrated for 1,2-disubstituted benzimidazoles . Additionally, the synthesis of related 2-phenylbenzimidazole derivatives has been achieved through oxidative cyclization mediated by molecular iodine , and by the reaction of 1,2-phenylenediamine with alcohols catalyzed by iridium complexes .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the phenyl ring can significantly influence the properties of the molecule, as seen in the case of 2-(substituted phenyl) benzimidazole derivatives . The crystal structures of related compounds have revealed geometries that can range from planar to more complex three-dimensional arrangements, depending on the nature of the substituents and the metal complexes formed .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the imidazole ring. The presence of substituents can lead to divergent synthesis pathways, as seen with the formation of benzothiazoles and benzimidazoles through iodine-mediated oxidative cyclization . The reactivity of these compounds can also be influenced by tautomerism, as observed in heteroaryl derivatives of benzimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents on the phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's corrosion inhibition properties on mild steel in acidic environments . The presence of nitro groups in the 5-position of the benzimidazole ring has been shown to enhance the relaxant activity on isolated rat aortic rings, indicating the importance of substituents in determining biological activity . Additionally, the lithiation of benzimidazole derivatives can lead to the formation of various substituted products, with the reactivity and stability of the intermediates being temperature-dependent .
科学的研究の応用
DNA Interaction and Cytotoxicity
Benzimidazole derivatives have been extensively studied for their DNA binding capabilities and cytotoxic effects against various cancer cell lines. A notable study involves benzimidazole-based Schiff base copper(II) complexes, which show substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines. These complexes bind DNA through an intercalative mode, suggesting their potential as antiproliferative agents in cancer treatment (Paul et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have demonstrated significant corrosion inhibition properties, particularly on mild steel in acidic solutions. Research indicates that substitution on the phenyl ring attached to the benzimidazole increases corrosion inhibition efficiency, highlighting the role of molecular structure in protective applications (Dutta et al., 2017).
Fungicide Binding and Resistance
The binding of benzimidazoles to fungal β-tubulin, a key protein involved in cell division, has been explored as a mechanism for fungicidal action. Studies confirm that benzimidazoles bind to β-tubulin, affecting fungal growth and providing insights into resistance mechanisms against antitubulin agents (Hollomon et al., 1998).
Green Synthesis
The environmental-friendly or "green" synthesis of benzimidazoles, including 2-phenylbenzimidazole, has been explored using high-temperature water, demonstrating that water can be an effective solvent for organic reactions, potentially reducing the environmental impact of chemical synthesis (Dudd et al., 2003).
Pharmacological Activities
Benzimidazole compounds exhibit a range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Their structural similarity to nucleotides makes them attractive as therapeutic agents, offering a broad spectrum of potential medical applications (Salahuddin et al., 2017).
作用機序
Target of Action
2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, which has been found to exhibit potent antiproliferative and antimicrobial activities . The primary targets of this compound are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These targets play a crucial role in the growth and proliferation of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to be particularly active against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . This suggests that the compound binds to its targets with high affinity, leading to the inhibition of cancer cell growth and proliferation.
Biochemical Pathways
It is known that benzimidazole derivatives can act as eukaryotic topoisomerase ii inhibitors , which play a key role in DNA replication and transcription. By inhibiting this enzyme, the compound could potentially disrupt the normal cell cycle, leading to cell death.
Pharmacokinetics
It is known that benzimidazole derivatives generally have good bioavailability due to their ability to form stable complexes with biological macromolecules . This suggests that the compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. In vitro studies have shown that the compound exhibits good to potent antiproliferative activity against various cancer cell lines . Moreover, some derivatives of the compound were found to be less toxic to normal human cells than the positive control compound methotrexate , suggesting a potential therapeutic window.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzimidazole ring can significantly affect the compound’s anticancer activity . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other biological molecules in the body.
将来の方向性
The future research directions for “2-Phenyl-1-(2-phenylethyl)benzimidazole” and similar compounds could involve further exploration of their antiproliferative and antimicrobial activities, as well as their potential applications in treating various diseases . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
特性
IUPAC Name |
2-phenyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQIPRITAUFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

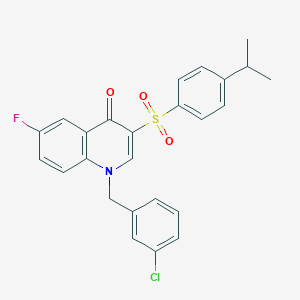
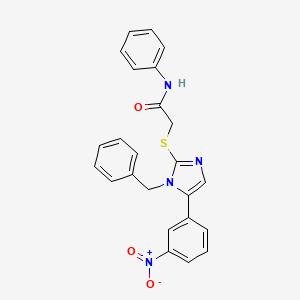
![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

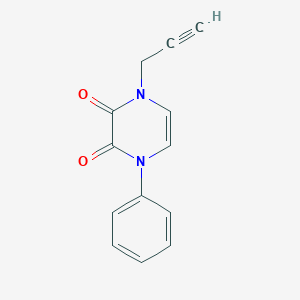
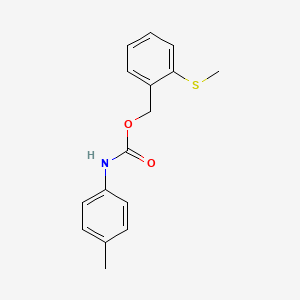
![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)
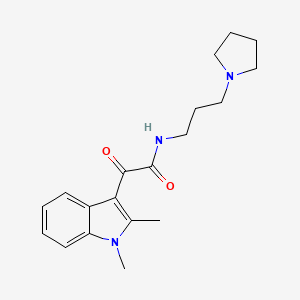

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)
